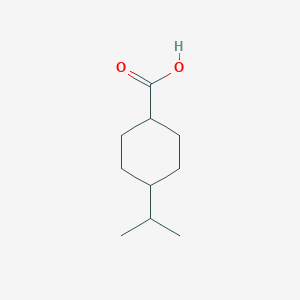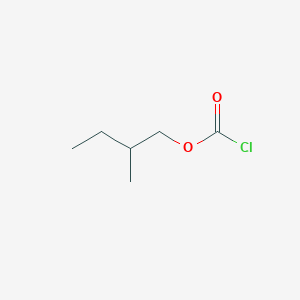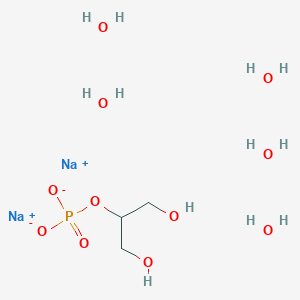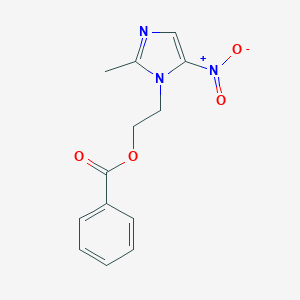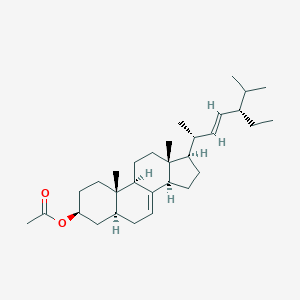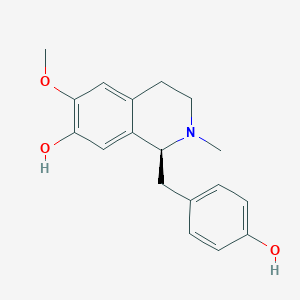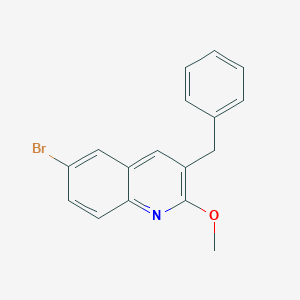
3-ベンジル-6-ブロモ-2-メトキシキノリン
説明
科学的研究の応用
作用機序
Mode of Action
It is used in the synthesis of Bedaquiline, which acts on Mycobacterium tuberculosis. The exact interaction of 3-Benzyl-6-bromo-2-methoxyquinoline with its targets during the synthesis process is complex and involves several chemical reactions .
Pharmacokinetics
5±400 °C . It is slightly soluble in chloroform and methanol , which could potentially impact its use in various synthesis processes.
Action Environment
The action of 3-Benzyl-6-bromo-2-methoxyquinoline is influenced by various environmental factors. For instance, it should be stored in a dry, room temperature environment . Its solubility in different solvents and its stability under various conditions can also affect its efficacy as a chemical intermediate .
生化学分析
Biochemical Properties
It is known to be a reactant used in the preparation of Bedaquiline , suggesting it may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this drug. Specific interactions have not been detailed in the available literature.
Cellular Effects
As a precursor to Bedaquiline , it may influence cell function, signaling pathways, gene expression, and cellular metabolism in ways similar to this drug
Molecular Mechanism
It is known to be a precursor to Bedaquiline , suggesting it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline typically involves the following steps :
Step 1: p-Bromoaniline reacts with phosphorus oxychloride and N,N-dimethylformamide to generate a compound.
Step 2: The compound reacts with phenylpropionyl chloride to form N-(4-bromo-2-formylphenyl)-3-phenylacrylamide.
Step 3: This intermediate reacts with phosphorus oxychloride to produce another compound.
Step 4: The final step involves reacting this compound with sodium methoxide to yield 3-Benzyl-6-bromo-2-methoxyquinoline.
Industrial Production Methods: The industrial production of 3-Benzyl-6-bromo-2-methoxyquinoline follows similar synthetic routes but often involves optimization for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
化学反応の分析
Types of Reactions: 3-Benzyl-6-bromo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol is commonly used for substitution reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 3-Benzyl-6-bromo-2-methoxyquinoline .
類似化合物との比較
- 6-Bromo-2-methoxy-3-benzylquinoline
- 6-Bromo-2-methoxy-3-(phenylmethyl)-quinoline
- Bedaquiline Impurity A
Uniqueness: 3-Benzyl-6-bromo-2-methoxyquinoline is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of bedaquiline. Its bromine and methoxy groups provide distinct reactivity patterns compared to other quinoline derivatives .
特性
IUPAC Name |
3-benzyl-6-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHVNYOCKTDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470319 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654655-69-3 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What spectroscopic data is available for characterizing 3-benzyl-6-bromo-2-methoxyquinoline?
A1: The structure of 3-benzyl-6-bromo-2-methoxyquinoline has been confirmed using several spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectrometry. [] You can find detailed spectroscopic data within the research paper.
Q2: How was the structure of 3-benzyl-6-bromo-2-methoxyquinoline determined experimentally and theoretically?
A2: The structure of 3-benzyl-6-bromo-2-methoxyquinoline was determined experimentally using single-crystal X-ray diffraction, which allowed for a detailed analysis of its crystallographic and conformational properties. [] To complement these findings, density functional theory (DFT) calculations were performed to model the molecular structure. The results from the DFT calculations were found to be consistent with the experimental data obtained from the X-ray diffraction analysis. [] This combined approach provides a comprehensive understanding of the compound's structure. You can find detailed information about the crystallographic data and DFT calculations in the research paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


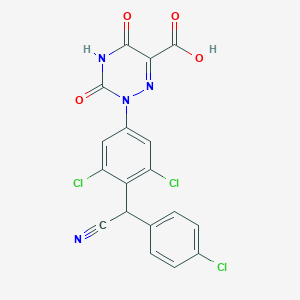
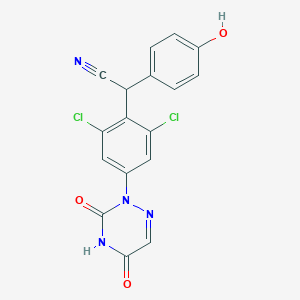

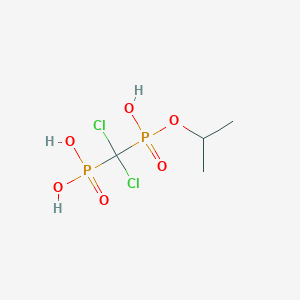

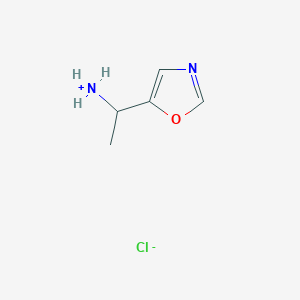
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
